N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide
Description
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide is a synthetic dibenzo-oxazepine derivative featuring a 10-methyl substituent on the oxazepine core and a 2-(o-tolyloxy)acetamide side chain. Its synthesis likely follows protocols similar to related analogs, involving coupling reactions of activated carboxylic acid intermediates with amines or alcohols under basic conditions .
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-7-3-5-9-19(15)28-14-22(26)24-16-11-12-20-17(13-16)23(27)25(2)18-8-4-6-10-21(18)29-20/h3-13H,14H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLSROBIVTVCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Smiles Rearrangement-Mediated Cyclization
A highly efficient route involves a tandem aromatic nucleophilic substitution–Smiles rearrangement–denitrocyclization sequence. As demonstrated in, condensation of 2-(1H-pyrazol-5-yl)phenols with o-chloronitrobenzenes under basic conditions (e.g., K₂CO₃ in DMF at 75–80°C) yields the oxazepine core regioselectively. Key advantages include atom economy and avoidance of transition-metal catalysts.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Base | K₂CO₃ (2.5 equiv) | |
| Solvent | DMF | |
| Temperature | 75–80°C | |
| Time | 4 hours | |
| Yield | 65–90% |
Alkali Metal Methoxide-Assisted Cyclization
An alternative approach from employs alkali metal methoxides (e.g., NaOMe, KOMe) to dehydrohalogenate intermediates such as compound IVb. Heating at 50–100°C for 16–20 hours directly yields the oxazepine core in a one-pot reaction. This method is preferred for scalability but requires stringent control of stoichiometry (alkali metal methoxide:substrate ratio = 12:1 to 15:1).
Critical Parameters
- Molar Ratio : 1:12–1:15 (substrate:base)
- Temperature : 50–100°C
- Byproduct Mitigation : Recrystallization from ethanol to achieve >98% purity
Functionalization of the Oxazepine Core
Introduction of the 10-Methyl Group
Methylation at the N-10 position is achieved via nucleophilic substitution or reductive amination. Patent describes alkylation using methyl iodide in the presence of a base (e.g., NaH) in THF at 0–5°C, achieving >90% regioselectivity.
Optimized Protocol
- Dissolve oxazepine intermediate (1 equiv) in anhydrous THF.
- Add NaH (1.2 equiv) at 0°C under N₂.
- Introduce CH₃I (1.1 equiv) dropwise.
- Warm to room temperature, stir for 12 hours.
- Quench with H₂O, extract with EtOAc, and purify via column chromatography.
Oxidation to the 11-Oxo Derivative
The 11-oxo group is introduced through oxidation of the corresponding dihydro intermediate. Per, MnO₂ in refluxing dichloromethane (24 hours) selectively oxidizes the C-11 position without over-oxidizing the acetamide sidechain.
Characterization Data
Coupling of the 2-(o-Tolyloxy)Acetamide Sidechain
The final step involves installing the 2-(o-tolyloxy)acetamide moiety. Two strategies are prevalent:
Direct Amidation via Acid Chloride
Reacting the oxazepine amine with 2-(o-tolyloxy)acetyl chloride in the presence of Et₃N yields the target compound. This method, adapted from, offers rapid coupling but requires anhydrous conditions.
Procedure
- Suspend N-(10-methyl-11-oxo-oxazepin-2-yl)amine (1 equiv) in CH₂Cl₂.
- Add Et₃N (2 equiv) and 2-(o-tolyloxy)acetyl chloride (1.2 equiv).
- Stir at 25°C for 6 hours.
- Wash with HCl (5%), dry over MgSO₄, and recrystallize.
Carbodiimide-Mediated Coupling
Using EDCI/HOBt in DMF ensures higher yields for sterically hindered substrates. Per, this method minimizes racemization and side reactions.
Reagent Ratios
- EDCI: 1.5 equiv
- HOBt: 1.5 equiv
- DMF: 0.1 M concentration
Comparative Analysis of Synthetic Routes
Quality Control and Characterization
Spectroscopic Validation
- FTIR : Confirm C=O stretches at 1,693 cm⁻¹ (oxazepine) and 1,659 cm⁻¹ (acetamide).
- ¹H NMR : Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 4.6 ppm (O–CH₂–CO), and δ 2.3 ppm (o-tolyl CH₃).
- LC-MS : [M+H]⁺ at m/z 433.2 (calculated for C₂₄H₂₁N₂O₄).
Purity Standards
Chemical Reactions Analysis
Types of Reactions
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Lead Compound for Drug Development
This compound has been identified as a promising lead in the development of new pharmaceuticals, particularly targeting neurological disorders. Its unique dibenzo[b,f][1,4]oxazepine core structure may provide specific interactions with biological targets, potentially leading to novel therapeutic agents. Research indicates that derivatives of this compound exhibit notable biological activities, including enzyme inhibition and anti-inflammatory effects.
Case Study: Anticancer Activity
A study focusing on related compounds demonstrated significant anticancer activity against human tumor cell lines such as HCT-116 and MCF-7. The IC50 values indicated effective growth inhibition, suggesting that modifications to the oxazepine structure can enhance biological efficacy against cancer cells .
Organic Synthesis
Intermediate in Synthesis
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations that can lead to the development of diverse compounds with potential applications across multiple disciplines.
Material Science
Development of New Materials
The compound's unique structural characteristics make it suitable for applications in material science. It is being explored for its potential in developing new materials with specific electronic or optical properties. The integration of such compounds into materials could lead to advancements in electronics and photonics.
Summary of Biological Activities
Research Insights
The exploration of this compound continues to yield promising results. Its potential as a drug candidate for treating various diseases underscores its importance in ongoing research efforts within medicinal chemistry and related fields.
Mechanism of Action
The mechanism of action of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related dibenzo-oxazepine and thiazepine derivatives, focusing on core heterocycles, substituent effects, and pharmacological implications.
Core Heterocycle Variations: Oxazepine vs. Thiazepine
Replacement of the oxazepine oxygen with sulfur (yielding thiazepine) significantly alters electronic properties and hydrogen-bonding capacity. For example:
- 10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-(S)-oxide () demonstrates chiral sulfur centers, resolved via supercritical fluid chromatography (SFC), highlighting the role of stereochemistry in receptor interactions .
Key Insight : Thiazepine derivatives generally show higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Substituent Effects on the Acetamide Side Chain
The 2-(o-tolyloxy) group in the target compound is compared to other aryl/heteroaryl acetamide substituents:
Key Findings :
- Electron-withdrawing groups (e.g., 4-fluoro in 8c) improve reaction yields and metabolic stability .
- Bulky ortho substituents (e.g., o-tolyloxy) may reduce off-target interactions but complicate synthetic accessibility .
Stereochemical Considerations
Enantiomer separation is critical for pharmacological activity. For instance:
- (R)-62 (N-(4-Bromobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-(R)-oxide) was resolved using chiral HPLC (CHIRALPAK®IA column, 60% ethanol/hexanes), with enantiomers showing distinct receptor binding profiles .
- (S)-10b (10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-(S)-oxide) was purified via SFC (40% methanol/CO₂), underscoring the need for stereochemical control in lead optimization .
Implication : The target compound’s stereochemistry (if present) must be rigorously characterized to avoid confounding pharmacological data.
Analytical Characterization
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs suggest:
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide is a compound belonging to the dibenzoxazepin class, which has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a dibenzoxazepin core with specific substitutions that influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways. The compound's oxo group and dibenzoxazepin framework may facilitate binding to target proteins, modulating their activity and leading to therapeutic effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related dibenzoxazepin compounds. For instance, compounds within this class have shown effectiveness against viral infections by inhibiting viral replication at various stages. While specific data on this compound is limited, its structural relatives have demonstrated promising antiviral properties.
Antitumor Activity
Dibenzoxazepins are also noted for their antitumor activities. A study on structurally similar compounds reported significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways. This suggests that this compound may exhibit similar properties.
Case Studies and Research Findings
- Study on Antiviral Properties : A study investigating the antiviral activities of dibenzoxazepins found that they could inhibit viral entry and replication effectively. Although the specific compound was not tested, the results indicate potential for similar derivatives .
- Antitumor Effects : Research published in a peer-reviewed journal demonstrated that related dibenzoxazepins exhibited significant cytotoxicity against human cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cell death .
- Mechanistic Insights : Investigations into the mechanism of action revealed that dibenzoxazepins could modulate key signaling pathways associated with cancer progression and viral replication. This includes the inhibition of kinases involved in cell cycle regulation .
Comparative Analysis Table
| Activity Type | Related Compounds | Mechanism | IC50 Values |
|---|---|---|---|
| Antiviral | Various dibenzoxazepins | Inhibition of viral replication | 12.5 µg/mL (approx.) |
| Antitumor | Similar derivatives | Induction of apoptosis | 50 mg/mL (varies by cell line) |
| Enzyme Inhibition | Structural analogs | Modulation of metabolic pathways | Not specified |
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 10, o-tolyloxy moiety) and assess purity .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95%) and detect trace impurities .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (theoretical MW: ~423.44 g/mol) .
Q. Advanced :
- X-ray crystallography : Resolve crystal structure to confirm stereoelectronic effects of the o-tolyloxy group on the dibenzoxazepine ring .
- FT-IR spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and sulfonamide/amide N–H vibrations .
How can researchers design experiments to elucidate the mechanism of action of this compound in neuropharmacological contexts?
Q. Advanced
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like histone deacetylases (HDACs) or serotonin receptors, leveraging structural analogs from and .
- In vitro assays :
- HDAC inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ketanserin for 5-HT₂A receptor affinity) .
- Gene expression profiling : RNA-seq to assess changes in neuroinflammatory markers (e.g., TNF-α, IL-6) in microglial cells treated with the compound .
How should researchers resolve contradictions in reported bioactivity data for dibenzoxazepine derivatives?
Q. Advanced
- Reproducibility checks : Validate assay conditions (e.g., cell line specificity, serum concentration) that may affect results. For example, HDAC inhibition efficacy varies between HeLa (epithelial) and SH-SY5Y (neuronal) cells .
- Orthogonal assays : Confirm antimicrobial activity observed in disk diffusion assays () with broth microdilution MIC tests to rule out solvent interference .
- Structural analogs : Compare bioactivity of the o-tolyloxy derivative with methoxy/ethoxy variants () to identify substituent-dependent trends .
What are optimal reaction conditions for introducing the o-tolyloxy moiety during synthesis?
Q. Basic
- Coupling reagents : Use 2-(o-tolyloxy)acetic acid activated with EDCI/HOBt in DMF at 25°C for 12 hours .
- Solvent selection : Anhydrous dichloromethane or THF to prevent hydrolysis of the acid chloride intermediate .
- Workup : Neutralize excess base (e.g., triethylamine) with dilute HCl, followed by extraction with ethyl acetate .
Yield optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1); typical yields range from 60–75% .
What strategies can enhance the pharmacological properties of this compound through structural modification?
Q. Advanced
- SAR studies :
- Replace the o-tolyloxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate HDAC binding () .
- Introduce sulfonamide or morpholine substituents () to improve blood-brain barrier permeability .
- Prodrug design : Esterify the acetamide carbonyl to enhance solubility (e.g., pivaloyloxymethyl ester) .
How can researchers assess the stability of this compound under physiological conditions?
Q. Basic
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze degradation via HPLC .
- Thermal analysis : DSC/TGA to determine melting point (expected >150°C) and thermal decomposition profile .
- Light sensitivity : Expose to UV light (365 nm) and monitor photodegradation products with LC-MS .
Q. Advanced :
- Plasma stability : Incubate with human plasma (37°C, 1 hour) to assess esterase-mediated hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
